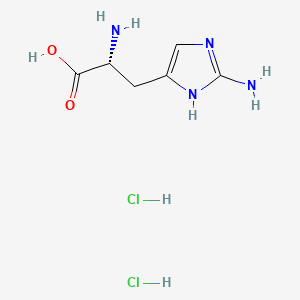
(S)-2-(Piperidin-2-yl)pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-2-(Piperidin-2-yl)pyrimidine is a chiral heterocyclic compound that features a pyrimidine ring fused with a piperidine moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(Piperidin-2-yl)pyrimidine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-aminopyrimidine with a suitable piperidine derivative in the presence of a catalyst. The reaction conditions often require an inert atmosphere, elevated temperatures, and specific solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. These methods often utilize automated systems to control reaction parameters precisely, ensuring consistent product quality. The use of green chemistry principles, such as solvent recycling and waste minimization, is also emphasized in industrial settings.
Análisis De Reacciones Químicas
Types of Reactions
(S)-2-(Piperidin-2-yl)pyrimidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace specific functional groups on the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Aplicaciones Científicas De Investigación
(S)-2-(Piperidin-2-yl)pyrimidine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for the treatment of various diseases.
Industry: Utilized in the development of advanced materials with specific electronic and optical properties.
Mecanismo De Acción
The mechanism of action of (S)-2-(Piperidin-2-yl)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to active sites, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies on its binding affinity and selectivity are crucial to understanding its effects at the molecular level.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(Piperidin-2-yl)pyridine
- 2-(Piperidin-2-yl)pyrazine
- 2-(Piperidin-2-yl)quinoline
Uniqueness
(S)-2-(Piperidin-2-yl)pyrimidine is unique due to its specific chiral configuration and the presence of both pyrimidine and piperidine rings. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C9H13N3 |
|---|---|
Peso molecular |
163.22 g/mol |
Nombre IUPAC |
2-[(2S)-piperidin-2-yl]pyrimidine |
InChI |
InChI=1S/C9H13N3/c1-2-5-10-8(4-1)9-11-6-3-7-12-9/h3,6-8,10H,1-2,4-5H2/t8-/m0/s1 |
Clave InChI |
IHSZCLIJZRUESK-QMMMGPOBSA-N |
SMILES isomérico |
C1CCN[C@@H](C1)C2=NC=CC=N2 |
SMILES canónico |
C1CCNC(C1)C2=NC=CC=N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![tert-butylN-{1-[1-(aminomethyl)cyclopropyl]ethyl}carbamate](/img/structure/B13622031.png)

![{4-[(Oxolan-2-yl)methoxy]phenyl}methanol](/img/structure/B13622046.png)










![N-[6-(Aminomethyl)-2-pyridinyl]cyclopropanesulfonamide](/img/structure/B13622117.png)
